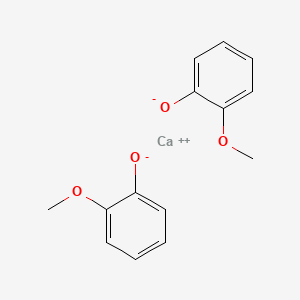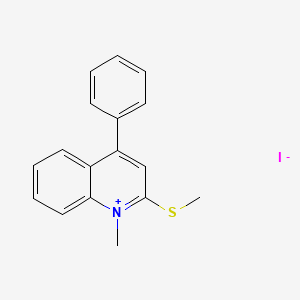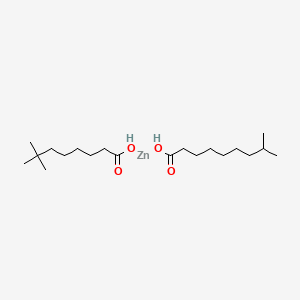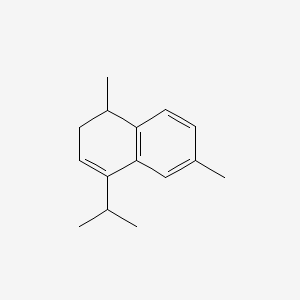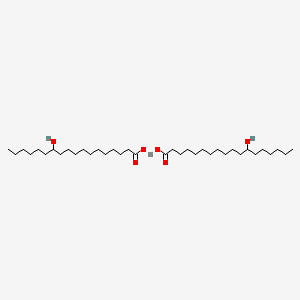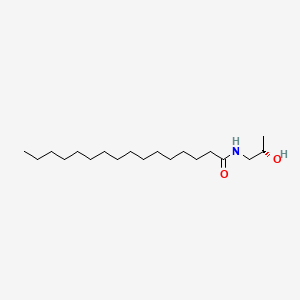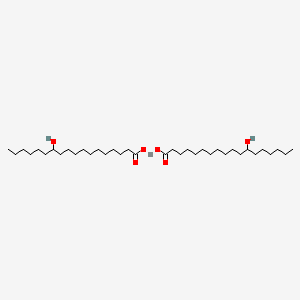
cadmium(2+);12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its chemical formula is C36H70CdO6, and it is often referred to as cadmium 12-hydroxystearate . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium(2+);12-hydroxyoctadecanoate can be synthesized through the reaction of cadmium salts with 12-hydroxyoctadecanoic acid. The reaction typically involves the following steps:
- Dissolution of cadmium salts (such as cadmium chloride or cadmium nitrate) in water or an appropriate solvent.
- Addition of 12-hydroxyoctadecanoic acid to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Precipitation of the this compound product, which is then filtered and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cadmium salts and 12-hydroxyoctadecanoic acid, with precise control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium(2+);12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal or other reduced forms.
Substitution: The hydroxyl and carboxyl groups in the compound can participate in substitution reactions with other reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Cadmium oxide and other oxidized derivatives.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: Various substituted organic compounds depending on the reagents used
Aplicaciones Científicas De Investigación
Cadmium(2+);12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications and its interactions with biological molecules.
Industry: Utilized in the production of lubricants, stabilizers, and other industrial products .
Mecanismo De Acción
The mechanism of action of cadmium(2+);12-hydroxyoctadecanoate involves its interaction with cellular components and molecular pathways. Cadmium ions can disrupt cellular processes by:
Inducing oxidative stress: Cadmium ions generate reactive oxygen species (ROS), leading to cellular damage.
Interfering with calcium signaling: Cadmium ions can mimic calcium ions, disrupting calcium-dependent processes.
Modulating signaling pathways: Cadmium ions affect pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to altered cellular responses .
Comparación Con Compuestos Similares
Cadmium(2+);12-hydroxyoctadecanoate can be compared with other similar compounds, such as:
Cadmium stearate: Similar in structure but lacks the hydroxyl group.
Cadmium palmitate: Another cadmium-containing fatty acid salt with a shorter carbon chain.
Cadmium oleate: Contains an unsaturated fatty acid chain, differing in reactivity and applications .
These comparisons highlight the unique properties of this compound, particularly its hydroxyl group, which influences its reactivity and applications.
Propiedades
Número CAS |
69121-20-6 |
|---|---|
Fórmula molecular |
C36H70CdO6 |
Peso molecular |
711.4 g/mol |
Nombre IUPAC |
cadmium(2+);12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
Clave InChI |
GZAFZVLKVLWJJD-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


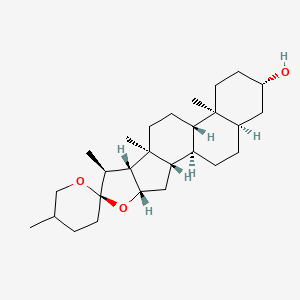
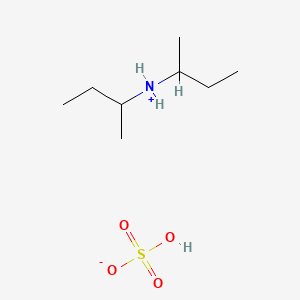


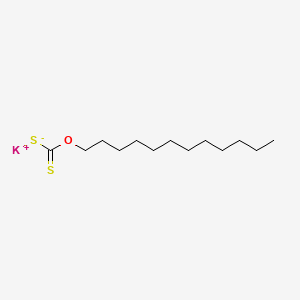
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

